4-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]aniline
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Overview
Description
4-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]aniline is a complex organic compound that features a bromopyridine moiety linked to a triazole ring, which is further connected to an aniline group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]aniline typically involves multiple steps:
Formation of the Bromopyridine Intermediate: The initial step involves the bromination of pyridine to form 5-bromopyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Triazole Formation: The bromopyridine intermediate is then reacted with hydrazine and an appropriate aldehyde to form the triazole ring through a cyclization reaction.
Coupling with Aniline: The final step involves coupling the triazole intermediate with aniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]aniline undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted pyridine derivatives
Scientific Research Applications
4-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]aniline involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes like α-glucosidase by binding to the active site, thereby preventing substrate access and subsequent catalysis.
Pathways Involved: The inhibition of α-glucosidase affects carbohydrate metabolism, which is crucial in managing blood glucose levels in diabetes.
Comparison with Similar Compounds
Similar Compounds
5-bromopyridin-3-ylcarbamate: Similar structure but with a carbamate group instead of an aniline group.
5-bromopyridin-3-ylthiourea: Contains a thiourea group, showing different biological activities.
Uniqueness
4-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]aniline is unique due to its combination of a bromopyridine moiety with a triazole and aniline group, which imparts distinct chemical reactivity and biological activity .
Properties
CAS No. |
1018127-95-1 |
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Molecular Formula |
C13H10BrN5 |
Molecular Weight |
316.16 g/mol |
IUPAC Name |
4-[3-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-5-yl]aniline |
InChI |
InChI=1S/C13H10BrN5/c14-10-5-9(6-16-7-10)13-17-12(18-19-13)8-1-3-11(15)4-2-8/h1-7H,15H2,(H,17,18,19) |
InChI Key |
MAULDXRLUSYKHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NN2)C3=CC(=CN=C3)Br)N |
Origin of Product |
United States |
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